EGFR Wild-Type Kinase Inhibition: 6-Phenyl (6a) vs. 6-Thienyl (6b), 6-p-Tolyl (6g), and 6-p-Methoxy (6h) Direct Comparison
In a head-to-head EGFR wild-type enzymatic assay, the 6-phenyl derivative (6a) inhibited EGFR with an IC₅₀ of 23 ± 4 nM. Under identical conditions, the 6-thienyl analog (6b) was 9.2-fold more potent (IC₅₀ = 2.5 ± 0.3 nM), whereas the 6-p-tolyl (6g) and 6-p-methoxyphenyl (6h) analogs showed IC₅₀ values of 30 ± 5 nM and 52 ± 6 nM, respectively [1]. The clinical standard erlotinib gave an IC₅₀ of 1.5 ± 2 nM in the same assay [1]. Thus, 6a occupies a potency tier that is superior to 6h and comparable to 6g, but substantially less potent than the 6-thienyl variant, providing a defined window for target engagement modulation [1].
| Evidence Dimension | EGFR wild-type kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 23 ± 4 nM (compound 6a, 6-phenyl) |
| Comparator Or Baseline | 6b (6-thienyl): 2.5 ± 0.3 nM; 6g (6-p-tolyl): 30 ± 5 nM; 6h (6-p-methoxyphenyl): 52 ± 6 nM; Erlotinib: 1.5 ± 2 nM |
| Quantified Difference | 6a is 9.2-fold weaker than 6b; 1.3-fold more potent than 6g; 2.3-fold more potent than 6h |
| Conditions | Biochemical EGFRwt kinase inhibition assay; dose-response curves from at least two independent experiments; erlotinib as positive control |
Why This Matters
A 23 nM EGFR IC₅₀ places 6a in a tractable potency range for further optimization, whereas the 52 nM IC₅₀ of the 6-p-methoxy analog may require additional structural modification, making 6a the more efficient starting point for EGFR-focused lead generation.
- [1] Romagnoli R, Prencipe F, Oliva P, et al. Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2-d]pyrimidine Analogues as Dual Epidermal Growth Factor Receptor Kinase and Microtubule Inhibitors. J Med Chem. 2019;62(3):1274-1290. Table 3 and associated text. View Source
